1,2,3,4,5,6-Hexahydro-3-benzazocine is a bicyclic compound that belongs to the family of benzazocines, characterized by its unique structural features and potential pharmacological applications. This compound has garnered interest in medicinal chemistry due to its structural similarity to various biologically active molecules, including certain alkaloids and opioid derivatives.
The compound can be synthesized through various organic chemistry methodologies, with significant research focusing on its synthesis and reactivity. Notable studies have highlighted the synthesis of related compounds and their biological activities, particularly in anticancer research and opioid pharmacology .
1,2,3,4,5,6-Hexahydro-3-benzazocine is classified as a bicyclic amine and can be categorized under the broader class of nitrogen-containing heterocycles. Its structure includes a saturated hexahydro framework fused to a benzene ring with a nitrogen atom integrated into the cyclic system.
The synthesis of 1,2,3,4,5,6-hexahydro-3-benzazocine has been explored through several synthetic routes:
The synthetic procedures often require careful control of reaction conditions such as temperature, solvent choice (e.g., dimethylformamide), and the use of specific bases (e.g., potassium carbonate) to achieve optimal yields. Reaction times can vary significantly based on the complexity of the substrate.
The molecular formula for 1,2,3,4,5,6-hexahydro-3-benzazocine is . The compound features a bicyclic structure with a saturated hexahydro framework connected to a benzene ring containing a nitrogen atom.
These reactions often require specific conditions such as controlled pH levels and temperature adjustments to ensure complete conversion and minimize side reactions.
The mechanism of action for 1,2,3,4,5,6-hexahydro-3-benzazocine involves interactions at specific biological targets similar to those of opioid receptors. The structural features allow it to mimic natural ligands that bind to these receptors.
Research indicates that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines and may influence pain pathways through opioid receptor modulation .
Benzo-norbornadiene serves as a pivotal precursor for constructing the constrained azocine framework characteristic of hexahydrobenzazocines. Early synthetic routes exploited electrophilic cyclization chemistry but suffered from low yields (~4%) and harsh conditions [4] [7]. Contemporary advancements utilize intramolecular Friedel-Crafts alkylation or Heck cyclization as key ring-forming steps, significantly improving efficiency. Intramolecular Friedel-Crafts alkylation of appropriately designed tertiary alcohols (e.g., 7) catalyzed by strong acids like polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TfOH) enables the formation of the azocine ring system (12), achieving yields up to 59% – a substantial improvement over classical methods [7]. Similarly, Heck cyclization of bromo-olefin precursors (16) using palladium catalysts (e.g., Pd(OAc)₂/PPh₃) provides stereoselective access to the benzazepine variant (18) in a streamlined 5-step sequence with 50% overall yield [7] [10]. These methodologies offer robust and scalable routes to the core opioid substructures.
Table 1: Key Cyclization Strategies for Benzazocine Core Synthesis
Precursor Type | Cyclization Method | Catalyst/Reagent | Product | Yield (%) | Ref |
---|---|---|---|---|---|
Benzonorbornadiene Derivative | Reduction/Alkylation | LiAlH₄ / Alkyl Halides | 1,2,3,4,5,6-Hexahydro-1,6-methano-3-benzazocine (la-g) | 2-10 (overall) | [8] |
Tertiary Alcohol (e.g., 7) | Intramolecular Friedel-Crafts | PPA or TfOH | 1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocine (12) | 59 | [7] |
Bromo-olefin (e.g., 16) | Intramolecular Heck | Pd(OAc)₂ / PPh₃ / Base | 2,3,4,5-Tetrahydro-1,5-methano-1H-2-benzazepine (18) | 50 (over 5 steps) | [7] |
Ketone Oxime | Second-order Beckmann Rearrangement | Acidic Conditions | 1,2,3,4-Tetrahydro-3,6-dimethyl-3-benzazocine-2-carbonitrile (8) | Moderate | [4] |
Sequential multicomponent reactions coupled with intramolecular cyclizations provide convergent routes to functionalized benzazocines. A notable approach involves the initial alkylation of lithium enolates derived from N,N,N′,N′-tetramethylpentanediamide (19) with 2-iodobenzyl chloride in liquid ammonia, yielding intermediates like 20 in high yield (87%) [3]. Subsequent treatment with potassium amide (KNH₂) in liquid ammonia triggers intramolecular arylation. This proceeds via enolate generation followed by nucleophilic attack on the aryl iodide, forming the azocine ring system via carbanion addition or potentially a single-electron transfer (SET) pathway involving aryne intermediates. This sequence delivers advanced intermediates like trans-1-(N,N-dimethylcarboxamido)-1,2,3,4-tetrahydronaphthalene-3-carboxamide (21b) en route to bridged succinimides [3]. These methodologies highlight the utility of polyfunctional diamides in constructing complex benzazocine architectures through carefully orchestrated reaction sequences.
The biological activity of benzazocines is profoundly influenced by stereochemistry, necessitating enantioselective synthetic approaches. Chiral auxiliaries and metal-mediated cyclizations are key strategies. A chromium hexacarbonyl-mediated asymmetric cyclization was employed to synthesize (−)-1(S),2(S),4(R),6(R)-1,2,3,4,5,6-hexahydro-2,6-methano-8-methoxy-1,3,4,6-tetramethyl-3-benzazocine [5]. This method exploits the planar chirality and stereodirecting ability of chromium–arene complexes to control the configuration at multiple stereocenters during ring formation. Classical resolution of racemic mixtures remains common, but stereoselective synthesis is crucial for accessing specific enantiomers like the (R)-configured norbenzomorphans, known for enhanced opioid receptor affinity [2] [6]. Substituents at C-4 significantly influence conformational flexibility and receptor binding; 4,4-disubstituted derivatives exhibit altered activity profiles compared to 4-mono-substituted analogs due to steric constraints on ring puckering [2].
The nitrogen atom and oxygen substituents of benzazocines serve as primary handles for structural diversification and pharmacological optimization. N-Alkylation is typically achieved using alkyl halides, reductive amination, or the Eschweiler-Clarke reaction (methylation with formaldehyde/formic acid). The nature of the N-substituent critically modulates opioid receptor interactions:
Regioselective O-alkylation presents challenges due to tautomeric equilibria (lactam-lactim). Studies on triazolopyrimidinones show that selectivity for N- vs O-alkylation depends on temperature, alkylating agent size/shape, and electronic factors [6]. For example, methylation of tautomeric heterocycles favors N-alkylation at lower temperatures (-78°C), while bulkier reagents like benzyl bromide exhibit greater O-alkylation propensity. Selective O-alkylation of purinone analogs can be achieved via 6-chloropurine intermediates [6], a strategy potentially adaptable to functionalized benzazocines bearing similar heterocyclic motifs.
Table 2: Impact of N-Substitution on Benzazocine Pharmacological Activity
Compound | R (N-Substituent) | Analgesic ED₅₀ (mg/kg, mouse hot-plate) | Relative Potency (vs. Codeine) | Ref |
---|---|---|---|---|
la | H | 4.9 | ~2.3x | [8] |
lb | CH₃ | 4.2 | ~2.7x | [8] |
lc | CH₂CH₂C₆H₅ (Phenethyl) | ~4.5 (Estimated from trends) | ~2.5x | [8] |
ld | CH₂-c-C₃H₅ (Cyclopropylmethyl) | 16.2 | ~0.7x | [8] |
lf | CH₂CH=CH₂ (Allyl) | 19.4 | ~0.6x | [8] |
lg | CH₂CH=C(CH₃)₂ (3-Methyl-2-butenyl) | Inactive | - | [8] |
Codeine | - | 7.5 | 1.0x | [8] |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5